4-(4,6,8,8-tetramethyl-2-oxo-6,7-dihydropyrano[3,2-g]quinolin-9-yl)butanoic acid
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Overview
Description
4-(4,6,8,8-tetramethyl-2-oxo-6,7-dihydropyrano[3,2-g]quinolin-9-yl)butanoic acid is a complex organic compound with a unique structure that combines a pyranoquinoline core with a butanoic acid side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,6,8,8-tetramethyl-2-oxo-6,7-dihydropyrano[3,2-g]quinolin-9-yl)butanoic acid typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyranoquinoline core, followed by the introduction of the butanoic acid side chain. Common reagents used in these reactions include strong acids and bases, oxidizing agents, and various organic solvents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
4-(4,6,8,8-tetramethyl-2-oxo-6,7-dihydropyrano[3,2-g]quinolin-9-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyranoquinoline core are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, ethanol, water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce hydroxylated compounds.
Scientific Research Applications
4-(4,6,8,8-tetramethyl-2-oxo-6,7-dihydropyrano[3,2-g]quinolin-9-yl)butanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4,6,8,8-tetramethyl-2-oxo-6,7-dihydropyrano[3,2-g]quinolin-9-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl: Known for its stability and use in various chemical reactions.
2,2,6,6-tetramethylpiperidine-1-oxyl: A stable radical used in organic synthesis and as a spin label in biochemical studies.
Uniqueness
4-(4,6,8,8-tetramethyl-2-oxo-6,7-dihydropyrano[3,2-g]quinolin-9-yl)butanoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyranoquinoline core with a butanoic acid side chain sets it apart from other similar compounds, making it a valuable molecule for various research and industrial applications.
Properties
Molecular Formula |
C20H25NO4 |
---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
4-(4,6,8,8-tetramethyl-2-oxo-6,7-dihydropyrano[3,2-g]quinolin-9-yl)butanoic acid |
InChI |
InChI=1S/C20H25NO4/c1-12-8-19(24)25-17-10-16-14(9-15(12)17)13(2)11-20(3,4)21(16)7-5-6-18(22)23/h8-10,13H,5-7,11H2,1-4H3,(H,22,23) |
InChI Key |
CORGJZNTIXXSQK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(N(C2=C1C=C3C(=CC(=O)OC3=C2)C)CCCC(=O)O)(C)C |
Origin of Product |
United States |
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